Home > Products > Screening Compounds P38409 > methyl 9-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
methyl 9-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate -

methyl 9-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Catalog Number: EVT-4795491
CAS Number:
Molecular Formula: C24H19N5O5S
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

Compound Description: SCH58261 is a potent and selective antagonist of the A2A adenosine receptor subtype. It has been extensively studied for its potential therapeutic applications in various conditions, including Parkinson's disease.

N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)

Compound Description: The MRE series encompasses a group of compounds characterized by substitutions at the N8 position of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, with a urea or amide group at the N5 position. These compounds exhibit high selectivity for the human A3 adenosine receptor subtype.

5-Amino-9-chloro-2-(2-furyl 1,2,4-triazolo[1,5-c]quinazoline (CGS 15943)

Compound Description: CGS 15943 is a non-xanthine adenosine antagonist that exhibits affinity for A2A adenosine receptors, albeit with lower potency compared to 8FB-PTP. It has also shown weak activity in inhibiting platelet aggregation but failed to antagonize NECA-induced vasodilation.

2-(3-Fluorophenyl)-8-phenyl-10-(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5b)

Compound Description: Compound 5b is a potent and selective A3 adenosine receptor antagonist, exhibiting a Ki value of 8.1 nM for A3 receptors and over 1000-fold selectivity versus other adenosine receptor subtypes.

2-(Furan-2-yl)-8-phenyl-10-(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5d)

Compound Description: Similar to compound 5b, compound 5d is a potent and selective A3 adenosine receptor antagonist, displaying a Ki value of 10.4 nM for the A3 receptor and over 1000-fold selectivity compared to other adenosine receptor subtypes.

2-(Furan-2-yl)-5-methyl-8-phenyl-10-(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5j)

Compound Description: Compound 5j demonstrates potent and selective antagonism for the A3 adenosine receptor, exhibiting a Ki value of 12.1 nM and over 1000-fold selectivity compared to other adenosine receptor subtypes.

[3H]5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ([3H]MRE 3008F20)

Compound Description: This compound, [3H]MRE 3008F20, is a tritiated radioligand specifically designed for studying the human A3 adenosine receptor. It exhibits high affinity (Kd = 0.80 ± 0.06 nM) and selectivity for the A3 receptor. Its development has significantly advanced the pharmacological characterization of the A3 receptor.

Properties

Product Name

methyl 9-methyl-2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

IUPAC Name

methyl 12-methyl-4-[3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

Molecular Formula

C24H19N5O5S

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C24H19N5O5S/c1-13-9-17(7-8-18(13)29(31)32)34-11-15-5-4-6-16(10-15)21-26-22-19-14(2)20(24(30)33-3)35-23(19)25-12-28(22)27-21/h4-10,12H,11H2,1-3H3

InChI Key

IHLBZBNNYXMJJO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.